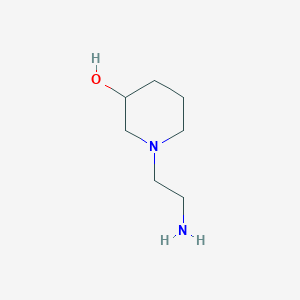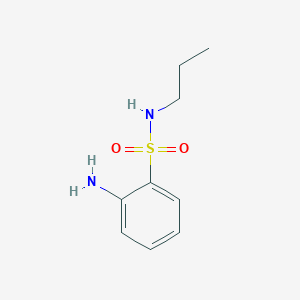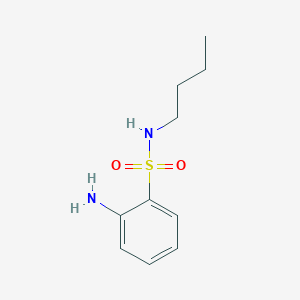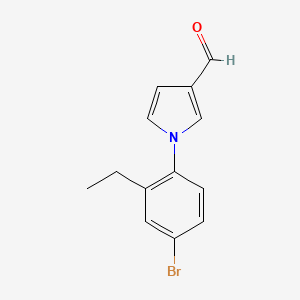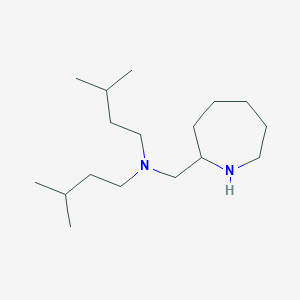
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine (NAMM-3MBB) is a synthetic organic compound belonging to the class of amines. It is a colorless, water-soluble compound with a molecular weight of 190.3 g/mol. NAMM-3MBB has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
科学的研究の応用
Synthesis and Chemical Properties
- A study by Fleck et al. (2003) highlights the synthesis of a key intermediate related to N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine, emphasizing its role in the preparation of antibiotics for veterinary pathogens. This research provides insights into efficient and stereoselective synthesis processes (Fleck et al., 2003).
Catalysis and Functionalization
- Research by Payne et al. (2013) demonstrated the catalyzed hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles. This method involves direct alkylation of unprotected secondary amines, leading to the creation of various N-heterocycles, including azepane derivatives (Payne et al., 2013).
Ionic Liquids and Green Chemistry
- Belhocine et al. (2011) explored the use of azepane as a starting material to synthesize a new family of room temperature ionic liquids. This work contributes to green chemistry by providing alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Pharmaceutical Applications
- Jain et al. (2016) developed a method for the enantioselective functionalization of amines, including azepanes. This process is crucial for drug discovery, as these aza-heterocycles are common in therapeutic agents (Jain et al., 2016).
Materials Science
- Samerjit et al. (2016) investigated amine-functionalized zeolites, including compounds related to azepane, for their catalytic activity in transesterification, showcasing the material's potential in chemical engineering (Samerjit et al., 2016).
特性
IUPAC Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGWLMGVKKUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC1CCCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


